4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide
Description
4-Chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chlorophenyl group attached to a sulfonamide core, with a 2-(2-pyridinylthio)ethyl substituent at the nitrogen atom. Its structural features—such as the pyridinylthio group—enhance solubility and enable interactions with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S2/c14-11-4-6-12(7-5-11)20(17,18)16-9-10-19-13-3-1-2-8-15-13/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILRTPXLIMSAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an ethoxyphenyl group, a triazole ring, and a pyridine moiety, suggesting a diverse range of interactions with biological targets.
Structure and Properties
The molecular formula of the compound is , and its IUPAC name is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| IUPAC Name | N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI | InChI=1S/C20H21N5O2S/c1-3-12... |
Antimicrobial Properties
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Preliminary studies suggest that N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may demonstrate similar effects against various fungal strains.
Anticancer Activity
The unique structure of this compound suggests potential anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. In vitro assays have demonstrated that this compound may inhibit the growth of specific cancer cell lines, although further research is needed to elucidate its mechanism of action.
The biological activity of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely mediated through its interaction with various enzymes and receptors:
- Enzyme Inhibition : The triazole moiety can bind to enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Compound A (e.g., Triazole derivative) | Antifungal | Contains triazole ring |
| Compound B (e.g., Pyridine derivative) | Anticancer | Contains pyridine moiety |
| N-(4-Ethoxyphenyl)... | Antimicrobial & Anticancer | Unique combination of ethoxyphenyl and triazole |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A series of triazole derivatives were synthesized and tested for their antifungal activity against Candida albicans, revealing IC50 values in the micromolar range.
- Study 2 : Investigations into the anticancer properties of pyridine-containing compounds indicated significant cytotoxicity towards breast cancer cells, suggesting similar potential for N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Comparison with Similar Compounds
Pharmacological and Toxicological Profiles
- Aβ Aggregation Inhibition: The compound 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide reduces Aβ42 aggregation (IC₅₀ = 13 μM) via hydrophobic interactions with amyloid fibrils, as evidenced by Thioflavin T (ThT) fluorescence assays . In contrast, TP receptor antagonists (e.g., thiazole-ethyl derivatives) lack Aβ activity but show nanomolar affinity for TP receptors in IP1 functional assays .
- Cytotoxicity: 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide derivatives demonstrate selective cytotoxicity against cancer cells (e.g., HeLa) with minimal effects on normal cells, validated via sulforhodamine B (SRB) assays . W-15 and W-18 exhibit neurotoxicity and are regulated due to opioid receptor interactions .
Regulatory and Industrial Relevance
- Anticancer Agents: Derivatives with cyanoacetyl or quinoxaline groups are patented for radiosensitizing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
